1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3,4-dichlorophenyl)thiourea
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Overview
Description
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3,4-dichlorophenyl)thiourea is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, and a thiourea moiety attached to a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3,4-dichlorophenyl)thiourea typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde with 3,4-dichlorophenyl isothiocyanate. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3,4-dichlorophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms on the aromatic rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3,4-dichlorophenyl)thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3,4-dichlorophenyl)thiourea involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-phenylthiourea
- 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-chlorophenyl)thiourea
- 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3,4-difluorophenyl)thiourea
Uniqueness
The uniqueness of 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3,4-dichlorophenyl)thiourea lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3,4-dichlorophenyl)thiourea is a novel compound within the thiourea class, which has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic potentials based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is C14H10Cl2F3N3S, with a molecular weight of approximately 372.2 g/mol. The structure features a thiourea moiety which is significant for its biological interactions.
Synthesis
The synthesis of thioureas typically involves the reaction of isothiocyanates with amines. For this specific compound, the synthetic route may involve the chlorination of pyridine derivatives followed by thiourea formation through nucleophilic substitution reactions.
Antimicrobial Activity
Recent studies have indicated that thiourea derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Mycobacterium tuberculosis | 30.88 µM |
These findings suggest that the compound may be effective against resistant strains of bacteria and could serve as a lead for developing new antimicrobial agents .
Antiviral Activity
In addition to antibacterial properties, thioureas have been evaluated for antiviral activity. A study reported that certain thiourea derivatives inhibited the replication of viruses such as Influenza A and HIV, although specific data on this compound's efficacy are still limited .
Anticancer Potential
Thiourea derivatives have also been explored for their anticancer effects. The mechanism often involves the inhibition of key enzymes involved in tumor growth. For instance, compounds related to this structure have demonstrated inhibition of tyrosine kinases, which are crucial in cancer cell proliferation .
The biological activity of thioureas can be attributed to several mechanisms:
- Enzyme Inhibition : Thioureas can inhibit various enzymes such as cyclooxygenases (COX), which play roles in inflammation and cancer progression.
- Antioxidant Activity : Some studies suggest that thioureas possess antioxidant properties that help mitigate oxidative stress in cells.
- Interaction with Cellular Receptors : The structure allows for interactions with specific receptors involved in signaling pathways that regulate cell growth and apoptosis.
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of thiourea derivatives against Mycobacterium tuberculosis and found that some compounds exhibited MIC values lower than 50 µM, indicating potential as antitubercular agents .
- Antiviral Screening : In vitro studies on synthesized thioureas showed varying degrees of antiviral activity against different viruses, highlighting their potential as broad-spectrum antiviral agents .
Properties
Molecular Formula |
C14H9Cl3F3N3S |
---|---|
Molecular Weight |
414.7 g/mol |
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-3-(3,4-dichlorophenyl)thiourea |
InChI |
InChI=1S/C14H9Cl3F3N3S/c15-9-2-1-8(4-10(9)16)23-13(24)22-6-12-11(17)3-7(5-21-12)14(18,19)20/h1-5H,6H2,(H2,22,23,24) |
InChI Key |
OYBGYDPQXMAFAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)NCC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl)Cl |
Origin of Product |
United States |
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